4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium
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Overview
Description
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium is a heterocyclic organic compound with the molecular formula C8H10N2O4 It is a derivative of pyridine, featuring an isopropoxy group at the 3-position, a nitro group at the 4-position, and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium typically involves the nitration of pyridine derivatives followed by the introduction of the isopropoxy group. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate can then be reacted with isopropyl alcohol under basic conditions to introduce the isopropoxy group, forming this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and selectivity while minimizing the formation of by-products. This method allows for better control of reaction conditions and improved safety, especially for highly exothermic reactions like nitration .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding pyridine derivative.
Substitution: The isopropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the isopropoxy group.
Major Products Formed
Reduction of the nitro group: 3-Isopropoxy-4-aminopyridine 1-oxide.
Reduction of the N-oxide group: 3-Isopropoxy-4-nitropyridine.
Substitution of the isopropoxy group: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the N-oxide group can act as an electron donor in various interactions. These properties enable the compound to modulate biological pathways and chemical reactions, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine 1-oxide: Lacks the isopropoxy group but shares the nitro and N-oxide functionalities.
3-Chloro-4-nitropyridine 1-oxide: Similar structure but with a chloro group instead of an isopropoxy group.
3-Methoxy-4-nitropyridine 1-oxide: Contains a methoxy group instead of an isopropoxy group
Uniqueness
4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
114549-64-3 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.178 |
IUPAC Name |
4-nitro-1-oxido-3-propan-2-yloxypyridin-1-ium |
InChI |
InChI=1S/C8H10N2O4/c1-6(2)14-8-5-9(11)4-3-7(8)10(12)13/h3-6H,1-2H3 |
InChI Key |
MVFXFRFRZKJDQK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] |
Synonyms |
Pyridine, 3-(1-methylethoxy)-4-nitro-, 1-oxide (9CI) |
Origin of Product |
United States |
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